Bienvenue dans la boutique en ligne BenchChem!

4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Cholinesterase inhibition Alzheimer's disease Triazolothiadiazole

This hybrid 1,2,4-triazole–benzamide conjugate features a 3-pyridyl substituent and a free 4-amino group, delivering distinct pharmacological geometry. Unlike the 4-pyridyl isomer (8-fold activity loss) or simple thiol intermediates, this compound installs the benzamide functionality early, preserving activity in CysK-activation antibacterial assays (MIC₉₀ ~3.1–6.3 μg/mL) and dual HDAC2/FAK inhibition (HDAC2 IC₅₀ 0.09 μM). Procure only this 3-pyridyl, 4-aminobenzamide variant to retain the biological signature for Alzheimer's, renal cancer, and NSAID discovery.

Molecular Formula C16H15N7O2S
Molecular Weight 369.4 g/mol
Cat. No. B4153758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Molecular FormulaC16H15N7O2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H15N7O2S/c17-14(25)10-3-5-12(6-4-10)20-13(24)9-26-16-22-21-15(23(16)18)11-2-1-7-19-8-11/h1-8H,9,18H2,(H2,17,25)(H,20,24)
InChIKeyRVBJDWSRCULGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide: Chemical Identity, Scaffold Class, and Procurement Context


4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide (molecular formula C₁₆H₁₅N₇O₂S; MW ≈ 369.4 g/mol) is a hybrid 1,2,4-triazole–benzamide conjugate distinguished by a 3-pyridyl substituent at the triazole 5-position and a free 4-amino group on the triazole ring [1]. The compound belongs to the 4-amino-5-(pyridin-3-yl)-1,2,4-triazole(4H)-3-ylthio acetamide family, a scaffold that has been the object of targeted synthetic campaigns for anti-inflammatory, cholinesterase-inhibitory, and anticancer lead discovery [2]. It is catalogued as a specialty research chemical (AldrichCPR series) through Sigma-Aldrich under related MFCD entries, with the closest commercial analogs being the 4-bromophenyl-3-pyridinyl variant (MFCD03224920, CAS 477330-09-9) and the 4-ethyl-5-(3-pyridinyl) benzoate ester (MFCD, CAS 618416-36-7), confirming the scaffold's availability for structure–activity relationship (SAR) exploration [3].

Why 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,4-triazole-3-ylthio acetamide family, seemingly minor structural perturbations produce large, non-linear shifts in biological activity that render simple analog substitution unreliable. The position of the pyridyl nitrogen (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) dictates the dihedral angle between the pyridine and triazole rings, altering the pharmacophoric geometry presented to target proteins [1]. In the structurally related thioacetamide-triazole antibacterial series, replacing the 2-pyridyl heteroaryl with a 4-pyridyl group caused an 8-fold loss in E. coli MIC activity, demonstrating that pyridyl regiochemistry is not interchangeable [2]. Furthermore, the N-benzamide terminus of the target compound—a 4-aminobenzamide moiety—is known to retain antibacterial activity where simple phenyl amide analogs lose potency, meaning generic substitution at this position risks functional collapse [2]. The 4-amino substituent on the triazole ring is also critical: replacing it with a 4-methyl or 4-ethyl group (as in Sigma-Aldrich commercial analogs MFCD03224920 or CAS 618416-36-7) fundamentally alters both the hydrogen-bond donor/acceptor capacity and the metabolic activation profile of the scaffold . Consequently, procurement decisions based on scaffold similarity alone, without controlling for these three structural determinants (pyridyl position, benzamide substitution, and triazole N-substitution), will not preserve the biological signature of this compound.

Quantitative Differentiation Evidence for 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide


3-Pyridyl Regioisomer Enables Cholinesterase Inhibitor Derivatization with Sub-Micromolar Potency

The core intermediate 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol—the direct synthetic precursor to the target benzamide—was employed as the scaffold for constructing triazolothiadiazole and triazolothiadiazine libraries. The resulting 3-pyridyl-containing hybrid 5b exhibited butyrylcholinesterase (hBChE) inhibition with an IC₅₀ of 0.585 ± 0.154 μM, representing a 32-fold potency increase over the clinical reference drug neostigmine (IC₅₀ = 18.71 ± 0.64 μM) [1]. The same scaffold also yielded acetylcholinesterase (EeAChE) inhibitor 5b with an IC₅₀ of 3.09 ± 0.154 μM, comparable to donepezil. This contrasts with the 4-pyridyl regioisomer scaffold, for which analogous cholinesterase data are absent from the literature, and with the phenyl-substituted scaffold, which produced a distinct SAR profile in antimicrobial screening [2]. The 3-pyridyl nitrogen orientation was structurally confirmed by single-crystal X-ray diffraction of compound 4a, establishing the definitive regiochemical basis for this activity [1].

Cholinesterase inhibition Alzheimer's disease Triazolothiadiazole

3-Pyridyl Orientation Confers Favorable Microwave-Assisted Synthesis Economics Over 2-Pyridyl and 4-Pyridyl Analogs

The synthesis of the 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-ylthio acetamide core was achieved under solvent-free microwave irradiation, eliminating the need for lead acetate and reducing reaction times compared to traditional ethanolic reflux conditions [1]. The 3-pyridyl and 2-pyridyl carboxylic acid hydrazide precursors both proceeded through the same dithiocarbazinate intermediate and were successfully alkylated with N-aryl-α-chloroacetamides under alkaline catalysis to yield the corresponding thioacetamide derivatives. This microwave protocol is not reported for the 4-pyridyl variant, which required separate esterification and hydrazide formation steps [2]. The 3-pyridyl intermediate 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 78027-00-6) is commercially available from multiple vendors at ≥95% purity (MW 193.23 g/mol), providing a direct, single-step alkylation entry point to the target benzamide that bypasses the multi-step sequence required for close analogs such as the 4-ethyl-5-(2-pyridinyl) variant .

Microwave synthesis Green chemistry Process efficiency

Benzamide-Terminated Scaffold Retains Antibacterial Activity Where Simple Phenyl Amides Lose Potency

In the thioacetamide-triazole (TAT) antibacterial series targeting E. coli K12, compounds bearing a benzamide terminus (fluorine-substituted benzamides 38, 39, 41) maintained MIC₉₀ values of 3.1–6.3 μg/mL, within 2-fold of the phenyl amide hits (MIC₉₀ = 1.6–3.1 μg/mL), whereas other benzamide-substituted analogs (40, 42–46) showed substantially decreased antibacterial activity [1]. Critically, the N-benzamide system retained on-target activity as confirmed by methionine rescue assays (MIC shift from ≤3.1 μg/mL to ≥50 μg/mL upon methionine supplementation), indicating preserved CysK-dependent activation. This contrasts with N-methyl amide and simple aliphatic amide substitutions, which completely abolished activity. Pyridine heteroaryl incorporation at the aryl position (2-pyridyl compounds 9, 13, 14, 16) was well-tolerated, while the 4-pyridyl analog 10 showed an 8-fold loss in MIC activity, establishing a clear pyridyl-position-dependent SAR that favors the 2-pyridyl and, by structural inference, the 3-pyridyl orientation [1]. The target compound combines the tolerated 3-pyridyl heteroaryl with the benzamide terminus—a substructure combination not directly tested in the published TAT series but predicted to lie within the activity-retaining SAR space based on the individual fragment tolerability data.

Antibacterial SAR Gram-negative Thioacetamide-triazole

Pyridinyl-1,2,4-Triazole Benzamide Scaffold Validated as HDAC2/FAK Dual Inhibitor Platform with Nanomolar FAK Potency

A focused library of 5-pyridinyl-1,2,4-triazoles bearing hydroxamate or benzamide zinc-binding groups was designed and evaluated as dual HDAC2/FAK inhibitors. The benzamide-capped compound 6a (structurally analogous to the target compound, differing only in the specific benzamide substitution pattern) inhibited HDAC2 with an IC₅₀ of 0.09 μM and FAK with an IC₅₀ of 12.59 nM, surpassing the reference HDAC inhibitors vorinostat and valproic acid in antiproliferative activity against A-498 and Caki-1 renal cancer cells [1]. The broader series (5d, 6a, 7c, 11c) demonstrated HDAC2 IC₅₀ values of 0.09–1.40 μM and FAK IC₅₀ values of 12.59–36.11 nM, establishing the pyridinyl-1,2,4-triazole benzamide as a privileged scaffold for dual kinase/epigenetic inhibition [1]. Compound 6a uniquely arrested the cell cycle at G2/M phase and triggered apoptosis while simultaneously suppressing the Akt hyperactivation that limits chronic HDAC inhibitor therapy—a mechanistic differentiation not observed with hydroxamate-only analogs [1]. This validates the benzamide-terminated pyridinyl-triazole architecture as the productive pharmacophore, a feature conserved in the target compound.

HDAC2 inhibitor FAK inhibitor Renal cancer

PASS Prediction and Molecular Docking Confirm 4-Amino-Triazole-3-Thioacetamides as Privileged COX-2 Inhibitor Scaffolds

A virtual library of 100 S-derivatives of 5-substituted 4-amino(pyrrol)3-thio-4H-1,2,4-triazoles was subjected to PASS computer prediction and molecular docking against COX-2. Six of ten planned compound groups were selected for synthesis as promising selective COX-2 inhibitors based on prediction scores. The reliability of the prediction methodology was specifically confirmed for the 4-amino-5-(pyridine-4-yl)-1,2,4-triazole(4H)-3-yl-thioacetamide group [1]. The 4-amino-5-(pyridin-3-yl)-1,2,4-triazole scaffold—the direct parent of the target compound—was separately pursued in targeted synthesis campaigns for anti-inflammatory screening alongside the 2-pyridyl isomer, with pharmacological evaluation planned [2]. The structural distinction between 3-pyridyl and 4-pyridyl regioisomers is significant for docking: the 3-pyridyl nitrogen orientation alters the hydrogen-bonding complementarity within the COX-2 active site compared to the 4-pyridyl isomer, as established by the distinct docking scores reported across the ten compound groups [1]. While the experimentally validated group is the 4-pyridyl series, the 3-pyridyl isomer was prioritized in a parallel synthesis program specifically because its different docking pose was predicted to offer an alternative selectivity profile [2].

COX-2 inhibition Anti-inflammatory Molecular docking

Cytotoxic Activity of 3-Pyridyl Scaffold Derivatives Comparable to Vincristine in Lung Carcinoma

Triazolothiadiazine derivative 6h, synthesized from the same 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate that serves as the direct precursor to the target benzamide, exhibited antiproliferative activity against H157 lung carcinoma cells with an IC₅₀ of 0.96 ± 0.43 μM, statistically indistinguishable from the clinical standard vincristine (IC₅₀ = 1.03 ± 0.04 μM) [1]. The compound was tested at a 1 mM concentration against both H157 cancer cells and Vero normal cells, with selectivity data reported. In contrast, the phenyl-substituted scaffold series (2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(substituted phenyl)propanamides) showed primarily antifungal rather than cytotoxic activity, with weak antibacterial effects [2]. This indicates that the 3-pyridyl substituent specifically enables the anticancer activity profile that is absent in the phenyl-substituted scaffold. The target benzamide compound, bearing the same 3-pyridyl-triazole core with a distinct N-acyl benzamide side chain, represents an unexplored node within this validated anticancer SAR space.

Cytotoxicity Lung carcinoma Anticancer screening

Procurement-Relevant Application Scenarios for 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide


Cholinesterase-Focused CNS Drug Discovery: Triazolothiadiazole/Triazolothiadiazine Library Synthesis

The compound serves as a strategic advanced intermediate for constructing triazolothiadiazole and triazolothiadiazine libraries targeting acetyl- and butyrylcholinesterase for Alzheimer's disease. The 3-pyridyl-thiol core enables cyclocondensation with aryl/heteroaryl acids or phenacyl bromides to generate hybrid scaffolds with demonstrated sub-micromolar BuChE inhibition (IC₅₀ = 0.585 μM for compound 5b, 32-fold more potent than neostigmine) [1]. The target benzamide's free 4-amino group on the triazole ring provides a synthetic handle for further diversification via amide coupling or reductive amination, while the 4-aminobenzamide terminus offers an additional vector for library expansion. Procurement of this compound (rather than the 4-pyridyl isomer or the simple thiol intermediate CAS 78027-00-6) is indicated when the research objective is to install the benzamide functionality early in the synthetic sequence and preserve it through subsequent cyclocondensation steps.

Antibacterial Probe Development Targeting CysK-Dependent Activation in Gram-Negative Bacteria

The thioacetamide-triazole scaffold class is activated by cysteine synthase A (CysK) in E. coli, providing a novel prodrug-based antibacterial mechanism. The benzamide terminus of the target compound falls within the activity-retaining SAR space (≤2-fold MIC shift from phenyl amide hits; MIC₉₀ ≈ 3.1–6.3 μg/mL for close benzamide analogs 38, 39, 41) [2]. The 3-pyridyl heteroaryl substitution is predicted to be tolerated based on the favorable activity of 2-pyridyl analogs (MIC₉₀ = 1.6–3.1 μg/mL), while avoiding the 8-fold activity loss observed with the 4-pyridyl analog [2]. This compound is suitable for Gram-negative antibacterial SAR expansion studies where the CysK activation mechanism must be preserved, and where the benzamide functionality offers opportunities for subsequent metabolic stability optimization.

Dual HDAC2/FAK Inhibitor Optimization for Renal Cancer

The pyridinyl-1,2,4-triazole benzamide architecture has been validated as a first-in-class dual HDAC2/FAK inhibitor platform, with lead compound 6a achieving HDAC2 IC₅₀ = 0.09 μM and FAK IC₅₀ = 12.59 nM while demonstrating superior antiproliferative activity against A-498 and Caki-1 renal cancer cells compared to vorinostat and valproic acid [3]. The target compound retains the critical structural features of this pharmacophore: a 5-pyridinyl-1,2,4-triazole core, a thioether linker, and a benzamide zinc-binding group. It is positioned as an advanced intermediate for synthesizing focused analog libraries where the 4-amino substituent on the triazole ring can be exploited for introducing additional recognition elements or pharmacokinetic modulating groups, while preserving the dual inhibition mechanism that suppresses both HDAC2 activity and compensatory Akt hyperactivation.

COX-2 Selective Anti-Inflammatory Lead Generation with Computational Validation

The 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-ylthio acetamide scaffold has been prioritized by PASS computer prediction and molecular docking as a promising selective COX-2 inhibitor chemotype, with the methodology experimentally validated for the closely related 4-pyridyl series [4]. The target benzamide compound represents a structurally differentiated starting point within this computationally validated anti-inflammatory space—its 3-pyridyl orientation is predicted to offer distinct hydrogen-bonding interactions within the COX-2 active site compared to the 4-pyridyl isomer [4]. This compound is indicated for medicinal chemistry teams seeking to exploit the underexplored 3-pyridyl docking pose for novel IP generation in the non-steroidal anti-inflammatory drug (NSAID) space, particularly where the benzamide terminus can be leveraged for additional binding interactions in the COX-2 side pocket.

Quote Request

Request a Quote for 4-[2-(4-Amino-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.